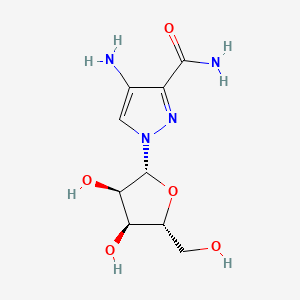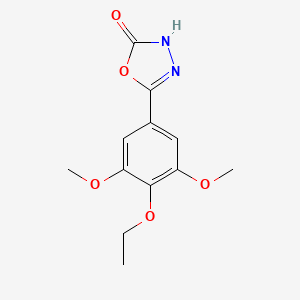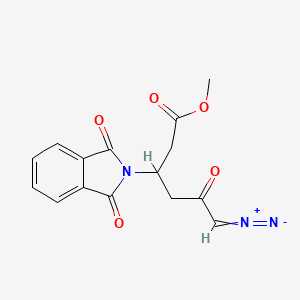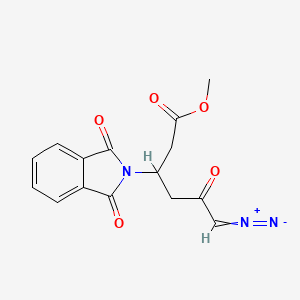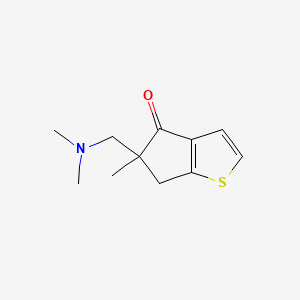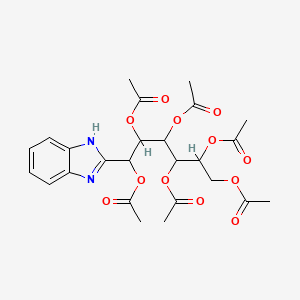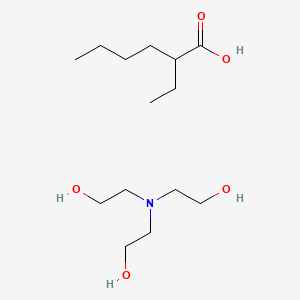
Triethanolamine 2-ethylhexoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethanolamine 2-ethylhexoate is a chemical compound formed by the reaction of triethanolamine with 2-ethylhexanoic acid. This compound is known for its versatile applications in various industries, including cosmetics, pharmaceuticals, and industrial manufacturing. It is a colorless to pale yellow liquid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of triethanolamine 2-ethylhexoate involves the reaction of triethanolamine with 2-ethylhexanoic acid. This reaction is typically carried out at room temperature. Triethanolamine is first added to the reaction vessel, followed by the gradual addition of 2-ethylhexanoic acid. The reaction mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure the purity and quality of the final product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Triethanolamine 2-ethylhexoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Triethanolamine 2-ethylhexoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is utilized in the preparation of biological buffers and as a stabilizing agent in biochemical assays.
Medicine: It is employed in pharmaceutical formulations for its emulsifying and stabilizing properties.
Industry: The compound is used in the production of coatings, lubricants, and personal care products
Mechanism of Action
The mechanism of action of triethanolamine 2-ethylhexoate involves its ability to act as a surfactant and emulsifier. As an amine, it can accept a hydrogen ion to form a hydroxide ion and a conjugate acid, which helps in raising the pH of solutions. This property makes it effective in emulsifying and solubilizing compounds .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: A related compound with similar emulsifying and stabilizing properties.
Diethanolamine: Another amine with two ethanol groups, used in similar applications.
Monoethanolamine: A simpler amine with one ethanol group, also used as a surfactant and emulsifier
Uniqueness
Triethanolamine 2-ethylhexoate is unique due to its specific combination of triethanolamine and 2-ethylhexanoic acid, which imparts distinct properties such as enhanced solubility and emulsifying capabilities. This makes it particularly valuable in applications requiring stable emulsions and solutions.
Properties
CAS No. |
38584-87-1 |
|---|---|
Molecular Formula |
C14H31NO5 |
Molecular Weight |
293.40 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C6H15NO3/c1-3-5-6-7(4-2)8(9)10;8-4-1-7(2-5-9)3-6-10/h7H,3-6H2,1-2H3,(H,9,10);8-10H,1-6H2 |
InChI Key |
WOIZEJSXFHDUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.C(CO)N(CCO)CCO |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


